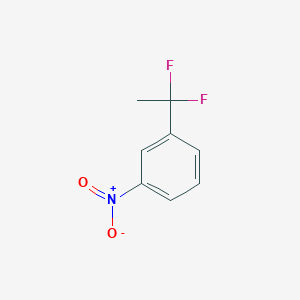
(1r,3s,5R,7S)-methyl 3-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)adamantane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,3s,5R,7S)-methyl 3-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)adamantane-1-carboxylate is a complex organic compound that features a unique adamantane core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3s,5R,7S)-methyl 3-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)adamantane-1-carboxylate typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Attachment of the Propanamido Group:
Incorporation of the Pyrimidine Ring: The pyrimidine ring is introduced through nucleophilic substitution reactions, where the appropriate pyrimidine derivative reacts with the propanamido group.
Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic conditions to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and ester functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydroxylated Adamantane Derivatives: From oxidation reactions.
Dihydropyrimidine Derivatives: From reduction reactions.
Substituted Amides and Esters: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology
In biological research, it serves as a probe to study enzyme interactions and binding affinities due to its unique structure.
Medicine
The compound has shown potential as an antiviral and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for the production of other bioactive compounds.
Wirkmechanismus
The mechanism of action of (1r,3s,5R,7S)-methyl 3-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)adamantane-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1r,3s,5R,7S)-methyl 3-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)adamantane-1-carboxylate: A closely related compound with slight variations in the functional groups attached to the adamantane core.
Adamantane Derivatives: Compounds with similar core structures but different substituents, such as amantadine and rimantadine.
Uniqueness
The uniqueness of this compound lies in its combination of the adamantane core with a pyrimidine ring and a propanamido group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
methyl 3-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-27-16(25)18-7-12-6-13(8-18)10-19(9-12,11-18)21-15(24)3-5-22-4-2-14(23)20-17(22)26/h2,4,12-13H,3,5-11H2,1H3,(H,21,24)(H,20,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMCQWDDWRAVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((4-chlorobenzyl)thio)-3-(3-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2983115.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2983116.png)


![N-[2-(2,4-dichlorophenoxy)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2983119.png)




![methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate](/img/structure/B2983128.png)


